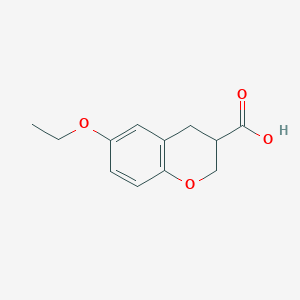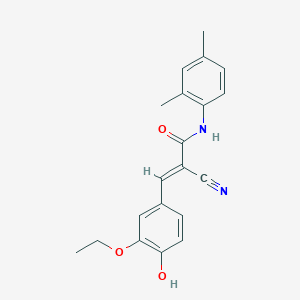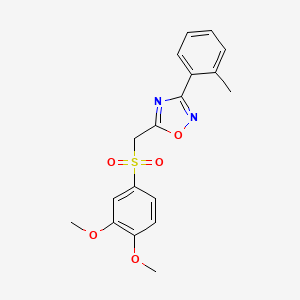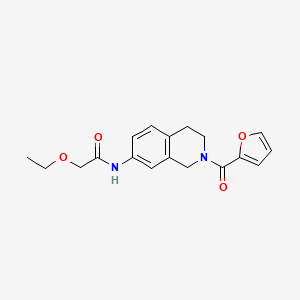
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, also known as DHPA, is a chemical compound that has been of interest to researchers due to its potential therapeutic properties. DHPA is a derivative of isocoumarin, which is a class of compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Mécanisme D'action
The mechanism of action of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. By inhibiting this pathway, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid may be able to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Another proposed mechanism involves the inhibition of the Akt signaling pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid may be able to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has also been found to exhibit anti-microbial activity against several different types of bacteria and fungi. This activity was attributed to the inhibition of bacterial and fungal cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in lab experiments is its potent biological activity. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial effects, which makes it a valuable tool for studying these biological processes. However, one limitation of using (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in lab experiments is its potential toxicity. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been found to exhibit cytotoxic effects against some normal cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. One area of research could focus on the development of novel synthetic methods for (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid that are more efficient and cost-effective. Another area of research could focus on the optimization of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid derivatives that exhibit improved biological activity and reduced toxicity. Additionally, research could focus on the development of new therapeutic applications for (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, such as the treatment of inflammatory disorders or cancer.
Méthodes De Synthèse
The synthesis of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid can be achieved through a multi-step process that involves the reaction of isocoumarin with a variety of reagents. One common method involves the use of a Grignard reagent, which is a type of organometallic compound that can react with carbonyl groups to form new carbon-carbon bonds. In this method, isocoumarin is first treated with a Grignard reagent, such as methylmagnesium bromide, to form a magnesium intermediate. This intermediate can then be reacted with an aldehyde, such as propanal, to form (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid.
Applications De Recherche Scientifique
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the anti-inflammatory effects of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. In a study published in the Journal of Medicinal Chemistry, researchers found that (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid exhibited potent anti-inflammatory activity in vitro and in vivo. This activity was attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Another area of research has focused on the anti-cancer effects of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. In a study published in the European Journal of Medicinal Chemistry, researchers found that (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid exhibited potent anti-proliferative activity against several different types of cancer cells, including breast, lung, and colon cancer cells. This activity was attributed to the inhibition of the Akt signaling pathway, which is a key regulator of cell growth and survival.
Propriétés
IUPAC Name |
(2S)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFJVWRPJILJC-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2870811.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)
![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)
![benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2870816.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)
![6-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2870824.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)
